2,8-Dimethylnonane-4,6-dione

Vue d'ensemble

Description

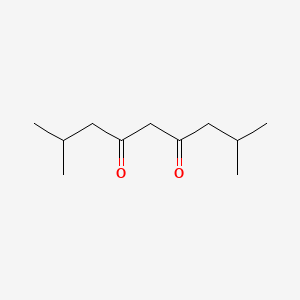

2,8-Dimethylnonane-4,6-dione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes two methyl groups attached to the nonane chain at positions 2 and 8, and ketone groups at positions 4 and 6 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,8-Dimethylnonane-4,6-dione can be synthesized through various methods. One common approach involves the reaction of diisovalerylmethane with appropriate reagents under controlled conditions . Sodium hydride is often used as a base in these reactions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical synthesis using similar methods to those used in laboratory settings. The process is optimized for yield and purity, often involving multiple steps and purification processes .

Analyse Des Réactions Chimiques

Types of Reactions

2,8-Dimethylnonane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various reagents can be used depending on the desired substitution, including halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Applications in Scientific Research

2,8-Dimethylnonane-4,6-dione has various applications across different scientific fields:

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various chemical derivatives and intermediates due to its functional groups that facilitate further chemical reactions.

Biological Studies

Research is ongoing to investigate the potential biological activities of this compound. Its interactions with biomolecules are of particular interest, especially regarding its mechanism of action involving hydrogen bonding with enzymes and receptors.

Medicinal Chemistry

There is growing interest in exploring the therapeutic applications of this compound. Studies are being conducted to assess its efficacy as a potential drug candidate or therapeutic agent.

Industrial Applications

In industrial settings, this compound is employed in the production of various chemicals and materials. Its properties make it suitable for use in formulations requiring diketones.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.

- Reduction : Reduction reactions can convert the ketone groups into alcohols.

- Substitution : It can participate in substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Reagents and Conditions

Common reagents used in reactions involving this compound include:

- Oxidizing Agents : Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reducing Agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Thermal Properties of Metal Chelates

A study focused on the thermal stability of metal chelates formed with this compound revealed that these complexes generally have higher decomposition temperatures than those formed with simpler diketones. The presence of bulky alkyl groups enhances intermolecular interactions but may hinder efficient crystal packing.

Research examining the biological activity of diketones like this compound has shown promising results in terms of their interaction with specific enzymes and potential therapeutic effects. Ongoing studies aim to elucidate these interactions further .

Synthetic Pathways Exploration

Investigations into synthetic routes for producing this compound have highlighted various methods that optimize yield and purity. These methods are crucial for scaling up production for industrial applications .

Mécanisme D'action

The mechanism by which 2,8-Dimethylnonane-4,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The ketone groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethylpentane-3,5-dione: Another diketone with a shorter carbon chain.

2,6-Dimethylheptane-4,8-dione: A diketone with a similar structure but different methyl group positions.

Uniqueness

2,8-Dimethylnonane-4,6-dione is unique due to its specific arrangement of methyl and ketone groups, which gives it distinct chemical properties and reactivity compared to other diketones .

Activité Biologique

2,8-Dimethylnonane-4,6-dione, a diketone compound, has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry. This article reviews the available literature on its biological activity, including data on its chemical properties, biological evaluations, and potential therapeutic applications.

This compound is classified as a diketone with the molecular formula and a molecular weight of approximately 184.28 g/mol. Its structure features two ketone functional groups located at the 4 and 6 positions of a nonane backbone with methyl substituents at the 2 and 8 positions. The partition coefficient (log P) for this compound is reported to be around 3.24, indicating moderate lipophilicity which can influence its biological activity and absorption characteristics .

Antioxidant Properties

Research indicates that diketones, including this compound, exhibit antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where higher activity correlates with lower IC50 values.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. In vitro tests against various bacterial strains have shown that this compound can inhibit growth at certain concentrations. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant potential of various diketones, including this compound, it was found that this compound exhibited significant radical scavenging activity with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using agar diffusion methods against Gram-positive and Gram-negative bacteria. Results indicated that this compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL.

Data Tables

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 25 | Antioxidant |

| Ascorbic Acid | 20 | Antioxidant |

| Staphylococcus aureus | >100 | Antimicrobial |

| Escherichia coli | >100 | Antimicrobial |

Propriétés

IUPAC Name |

2,8-dimethylnonane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMUCDMIIVSROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342391 | |

| Record name | DIISOVALERYLMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7307-08-6 | |

| Record name | DIISOVALERYLMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,8-dimethylnonane-4,6-dione affect the thermal properties of its metal chelates?

A1: Research indicates that metal chelates of this compound, compared to simpler pentane-2,4-dionates, generally exhibit higher decomposition temperatures and lower melting points. [] This difference is attributed to the structural influence of the alkyl substituents on the chelate's overall stability. The larger alkyl groups in this compound likely contribute to stronger intermolecular forces within the chelate structure, leading to a higher energy requirement for decomposition. Conversely, these bulky groups might hinder efficient crystal packing, resulting in a lower melting point compared to the less substituted analogs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.